molecular formula C16H12ClNO4S B15108915 8-Quinolyl 5-chloro-2-methoxybenzenesulfonate

8-Quinolyl 5-chloro-2-methoxybenzenesulfonate

Cat. No.: B15108915
M. Wt: 349.8 g/mol
InChI Key: JGKUMTTUTBQDSO-UHFFFAOYSA-N
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Description

8-Quinolyl 5-chloro-2-methoxybenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring attached to a 5-chloro-2-methoxybenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Quinolyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .

Mechanism of Action

The mechanism of action of 8-Quinolyl 5-chloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Quinolyl 5-chloro-2-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline ring and the sulfonate group allows for versatile reactivity and a wide range of applications. Compared to similar compounds, it offers enhanced solubility and potential for use in various scientific and industrial fields .

Properties

Molecular Formula

C16H12ClNO4S

Molecular Weight

349.8 g/mol

IUPAC Name

quinolin-8-yl 5-chloro-2-methoxybenzenesulfonate

InChI

InChI=1S/C16H12ClNO4S/c1-21-13-8-7-12(17)10-15(13)23(19,20)22-14-6-2-4-11-5-3-9-18-16(11)14/h2-10H,1H3

InChI Key

JGKUMTTUTBQDSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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